molecular formula C19H19N3O2S B395329 1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE

1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE

Cat. No.: B395329
M. Wt: 353.4g/mol
InChI Key: ZQRUVANIBUOZDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is a compound that belongs to the class of 1,2,4-triazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE typically involves a multi-step process. One common method includes the S-alkylation of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol with a halogenated acetal in the presence of a base such as cesium carbonate . The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified and characterized using spectroscopic techniques such as FT-IR, 1D, and 2D NMR .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIOXAN-4-YLMETHYL (4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL) SULFIDE is unique due to its combination of a 1,2,4-triazole ring with a dioxane moiety. This unique structure allows it to exhibit a wide range of biological activities and makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4g/mol

IUPAC Name

3-(1,3-dioxan-4-ylmethylsulfanyl)-4,5-diphenyl-1,2,4-triazole

InChI

InChI=1S/C19H19N3O2S/c1-3-7-15(8-4-1)18-20-21-19(22(18)16-9-5-2-6-10-16)25-13-17-11-12-23-14-24-17/h1-10,17H,11-14H2

InChI Key

ZQRUVANIBUOZDH-UHFFFAOYSA-N

SMILES

C1COCOC1CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1COCOC1CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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